![molecular formula C28H39NO4S B12380462 [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of tert-butyl, hydroxy, methoxy, and sulfanylidenebutyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-tert-butylbenzyl chloride and 4-hydroxy-3-methoxybenzylamine. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenebutyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the aromatic rings or the sulfanylidenebutyl group, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for drug discovery efforts targeting specific diseases.
Medicine
The compound’s potential therapeutic properties may be explored in medicinal chemistry. Its structural features suggest it could be a candidate for developing new drugs with specific mechanisms of action.
Industry
In industrial applications, the compound may be used as an additive in materials science, such as in the formulation of polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
- [2-[(4-Tert-butylphenyl)methyl]-4-[(4-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
Uniqueness
The uniqueness of [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C28H39NO4S |
|---|---|
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
[2-[(4-tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H39NO4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-33-26(31)28(4,5)6)16-25(34)29-17-20-10-13-23(30)24(15-20)32-7/h8-13,15,21,30H,14,16-18H2,1-7H3,(H,29,34) |
Clé InChI |
MQAVDRVIIADBAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


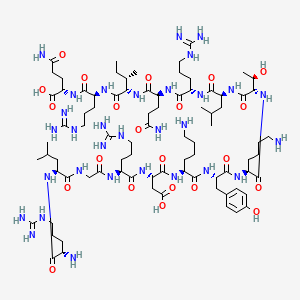
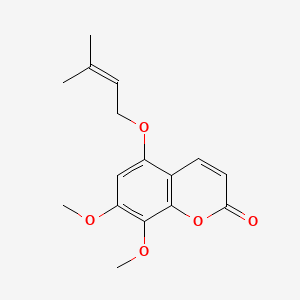


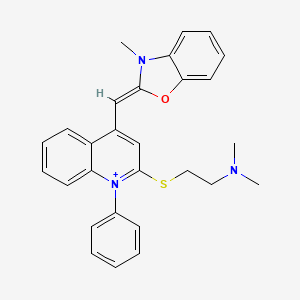

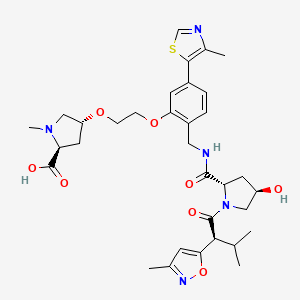
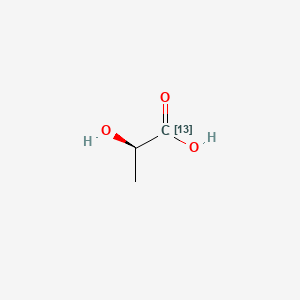

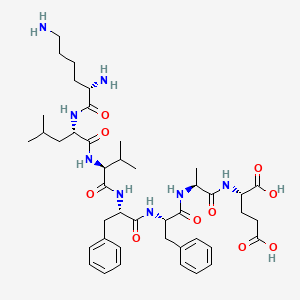
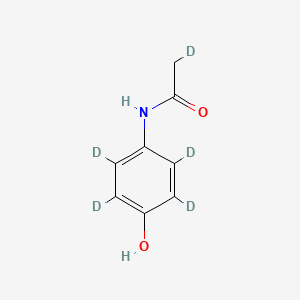

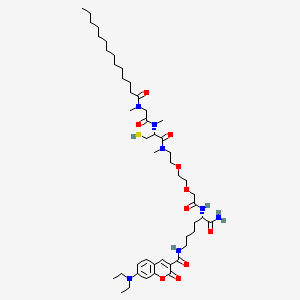
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
